molecular formula C6H10N2S B575261 2-Thiazolamine, 4-ethyl-N-methyl- CAS No. 167684-00-6

2-Thiazolamine, 4-ethyl-N-methyl-

Cat. No.: B575261
CAS No.: 167684-00-6
M. Wt: 142.22
InChI Key: LYVTWNICXBLSKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidine derivatives, which are similar to 2-Thiazolamine, 4-ethyl-N-methyl-, has been reported in the literature . These compounds are synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular weight of 2-Thiazolamine, 4-ethyl-N-methyl- is 142.22. The molecular structure can be analyzed using various tools such as 2D Mol files or computed 3D SD files .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Thiazolamine, 4-ethyl-N-methyl- include a density of 1.1±0.1 g/cm3 and a boiling point of 215.7±33.0 °C at 760 mmHg .

Scientific Research Applications

  • Corrosion Inhibition

    • 2-Amino-4-methyl-thiazole (a related compound) has been studied as a corrosion inhibitor for mild steel in HCl solution. This study utilized electrochemical impedance spectroscopy and potentiodynamic measurements, revealing high corrosion inhibition efficiency due to strong adsorption on the steel surface (Yüce et al., 2014).
  • Chemical Synthesis and Isomerization

    • Thiazoline peptides, including derivatives of thiazole, have been synthesized using iminoether coupling and dehydration methods. These compounds exhibit complete racemization at the stage of thiazoline ring formation (Hirotsu et al., 1970).
  • Anticancer Properties

    • Thiazolo[3,2-a]pyridines, synthesized through multicomponent reactions, have shown promising anticancer activity across various cancer cell lines (Altuğ et al., 2011).
  • Synthesis of Enantioenriched Compounds

    • Enantioenriched 4-thiazolidinones have been synthesized using chemoselective methods, demonstrating the potential for creating specific enantiomers of therapeutic interest (Hansen et al., 1996).
  • Antitumor and Antifilarial Activity

    • 2,4-Disubstituted thiazoles and selenazoles have been synthesized and evaluated for their antitumor and antifilarial properties, with some derivatives demonstrating significant inhibitory effects on leukemia cell proliferation (Kumar et al., 1993).
  • Antioxidant and Antimicrobial Activity

    • Thiazolopyrimidine derivatives, synthesized using microwave-assisted methods, exhibited moderate to good antioxidant and antimicrobial activities (Youssef & Amin, 2012).
  • Growth Stimulant Properties

    • Thiazole derivatives have been found to possess growth stimulant properties, with some compounds showing significant activity compared to known growth stimulants (Knyazyan et al., 2013).
  • Synthesis of Thiazole-(amino)methylphosphonates

    • Synthesis of new thiazole-(amino)methylphosphonic acids and their derivatives has been reported, contributing to the understanding of thiazole chemistry and potential applications (Olszewski & Boduszek, 2010).
  • Thiazole Biosynthetic Enzyme Study

    • The structure of the thiazole biosynthetic enzyme THI1 from Arabidopsis thaliana has been determined, offering insights into thiazole biosynthesis in eukaryotes (Godoi et al., 2006).
  • Antihypertensive Properties

    • Synthesis and evaluation of 2-aryl-5-hydrazino-1,3,4-thiadiazoles have shown potential as antihypertensive agents with vasodilator activity (Turner et al., 1988).
  • Cyclin-Dependent Kinase Inhibitors

    • 2-Anilino-4-(thiazol-5-yl)pyrimidines have been developed as inhibitors of cyclin-dependent kinase-2 (CDK2), showing potential for cellular CDK2 and CDK9 inhibition (Wang et al., 2004).
  • Antimicrobial Activity

    • Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and evaluated for antimicrobial activity, contributing to the development of new antimicrobial agents (Desai et al., 2019).

Future Directions

Thiazolidine derivatives, similar to 2-Thiazolamine, 4-ethyl-N-methyl-, have diverse therapeutic and pharmaceutical activity and are used in probe design . Future research should focus on developing multifunctional drugs and improving their activity .

Properties

IUPAC Name

4-ethyl-N-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-3-5-4-9-6(7-2)8-5/h4H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVTWNICXBLSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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